molecular formula C15H12N2O4 B4676754 5-(2-furyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide

5-(2-furyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B4676754
M. Wt: 284.27 g/mol
InChI Key: KSXQLZCNNGSJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a widely used chemical compound in scientific research. It is a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a metalloenzyme involved in melanogenesis. It catalyzes the conversion of l-tyrosine to l-3,4-dihydroxyphenylalanine (l-DOPA) and further to DOPA-quinone. Compound 8, a derivative of (E)-1-(furan-2-yl)prop-2-en-1-one, has been studied for its tyrosinase inhibitory activity. Notably, compound 8 demonstrated potent inhibitory effects against both monophenolase and diphenolase activities, with IC50 values of 0.0433 µM and 0.28 µM, respectively. Molecular docking studies revealed that compound 8 binds to the catalytic and allosteric sites of tyrosinase, making it a potential antipigmentation agent .

Antiproliferative Properties

Other furan-containing compounds have also shown interesting biological activities. For instance, 1-(4,6,8-trichloro-9-hydroxy-1,3,7-trimethoxydibenzo[b,d]furan-2-yl)butan-1-one exhibited inhibitory effects on cell proliferation in mammalian cells. These findings highlight the potential of furan derivatives in cancer research and drug development .

properties

IUPAC Name

5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-19-11-6-4-10(5-7-11)16-15(18)12-9-14(21-17-12)13-3-2-8-20-13/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXQLZCNNGSJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329909
Record name 5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

CAS RN

912788-48-8
Record name 5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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